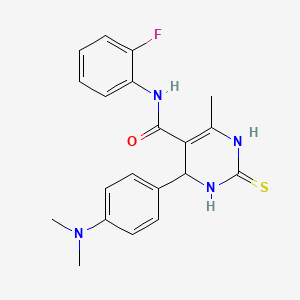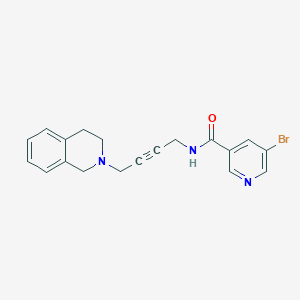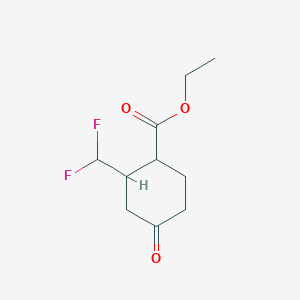
tert-butyl3,8-dioxoazecane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl3,8-dioxoazecane-1-carboxylate is an organic compound belonging to the class of carboxylic acid esters These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom
Méthodes De Préparation
The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate can be achieved through several synthetic routes. One common method involves the transesterification of β-keto esters with tert-butyl alcohol. This reaction typically requires a catalyst and proceeds under mild conditions . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under metal-free conditions . Industrial production methods often involve large-scale transesterification processes, which are optimized for high yield and selectivity.
Analyse Des Réactions Chimiques
tert-butyl3,8-dioxoazecane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, tert-butyl 3,8-dioxoazecane-1-carboxylate can undergo thermal decomposition, which involves the cleavage of C–O and C–C bonds .
Applications De Recherche Scientifique
tert-butyl3,8-dioxoazecane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactions. In industry, it is used in the production of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-butyl 3,8-dioxoazecane-1-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as an electrophile in oxidation reactions, where it forms reactive intermediates that can further react with nucleophiles . The specific molecular targets and pathways involved depend on the context in which the compound is used. In some cases, it may interact with enzymes or other proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
tert-butyl3,8-dioxoazecane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and di-tert-butyl azodicarboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, di-tert-butyl azodicarboxylate is commonly used in Mitsunobu reactions, while tert-butyl 3,8-dioxoazecane-1-carboxylate is more versatile in its applications . The unique properties of tert-butyl 3,8-dioxoazecane-1-carboxylate make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl 3,8-dioxoazecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVUUNDMBFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)


![3-Chloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2868426.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-(trifluoromethyl)benzenecarboxamide](/img/structure/B2868428.png)
![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)


![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)



![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)

